molecular formula C16H14N2O5 B6407804 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% CAS No. 1261915-21-2

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%

Cat. No. B6407804
CAS RN: 1261915-21-2
M. Wt: 314.29 g/mol
InChI Key: AQFBWIFABRNVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% is an organic compound that is widely used in scientific research and laboratory experiments. It is a white to yellow crystalline solid with a melting point of about 118°C. This compound is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds.

Mechanism of Action

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% acts as a nucleophilic reagent in the reaction of 4-nitrobenzoic acid with N,N-dimethylaminocarbonyl chloride. The reaction is carried out in an inert atmosphere of nitrogen or argon and the product is isolated by filtration. The reaction proceeds through a series of steps, including the formation of a carbonium ion intermediate, which is then attacked by the nitrogen atom of the N,N-dimethylaminocarbonyl chloride to form the desired product.
Biochemical and Physiological Effects
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% is a non-toxic compound and does not have any known biochemical or physiological effects. It is used in scientific research and laboratory experiments and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% in laboratory experiments is its high purity, which ensures that the desired product is obtained in a reproducible manner. Additionally, it is a relatively inexpensive reagent and is readily available from a variety of suppliers. The main limitation of using this compound in laboratory experiments is that it is sensitive to moisture and must be stored in an airtight container in a cool, dry place.

Future Directions

The use of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% in scientific research and laboratory experiments is likely to increase in the future. Possible future directions include the use of this compound as a reagent in the synthesis of peptides and proteins, as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of other organic compounds. Additionally, further research is needed to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-nitrobenzoic acid with N,N-dimethylaminocarbonyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out in an inert atmosphere of nitrogen or argon and the product is isolated by filtration. Other methods include the reaction of 4-nitrobenzoic acid with N,N-dimethylaminocarbonyl bromide or the reaction of 4-nitrobenzoic acid with N,N-dimethylaminocarbonyl iodide.

Scientific Research Applications

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other organic compounds. In addition, it is used as a catalyst in the synthesis of peptides and proteins, and as a reagent for the synthesis of heterocyclic compounds.

properties

IUPAC Name

2-[3-(dimethylcarbamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17(2)15(19)11-5-3-4-10(8-11)14-9-12(18(22)23)6-7-13(14)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFBWIFABRNVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691327
Record name 3'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid

CAS RN

1261915-21-2
Record name 3'-(Dimethylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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